molecular formula C21H20O3 B1620855 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde CAS No. 300665-10-5

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde

Cat. No.: B1620855
CAS No.: 300665-10-5
M. Wt: 320.4 g/mol
InChI Key: GJTUOBWRJOLPGS-UHFFFAOYSA-N
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Description

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with a pentylbenzoyl group and a formyl group. Benzofuran derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde can be achieved through a multi-step process involving the following key steps:

    Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of benzofuran with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the pentylbenzoyl group onto the benzofuran ring.

    Formylation: The next step involves the formylation of the benzofuran derivative to introduce the formyl group at the 5-position. This can be achieved using a Vilsmeier-Haack reaction, where the benzofuran derivative is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-(4-Pentylbenzoyl)-1-benzofuran-5-carboxylic acid.

    Reduction: 2-(4-Pentylbenzoyl)-1-benzofuran-5-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: Benzofuran derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the benzofuran ring and the pentylbenzoyl group can influence its binding affinity and selectivity towards these targets. The formyl group can also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylbenzoyl)-1-benzofuran-5-carbaldehyde: Similar structure with a methyl group instead of a pentyl group.

    2-(4-Ethylbenzoyl)-1-benzofuran-5-carbaldehyde: Similar structure with an ethyl group instead of a pentyl group.

    2-(4-Propylbenzoyl)-1-benzofuran-5-carbaldehyde: Similar structure with a propyl group instead of a pentyl group.

Uniqueness

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde is unique due to the presence of the pentyl group, which can influence its lipophilicity and biological activity. The longer alkyl chain may enhance its interaction with hydrophobic regions of biological targets, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-2-3-4-5-15-6-9-17(10-7-15)21(23)20-13-18-12-16(14-22)8-11-19(18)24-20/h6-14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTUOBWRJOLPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383468
Record name 2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300665-10-5
Record name 2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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